Physicochemical Descriptor Distinction vs. Unsubstituted 2-Anilinopyridine-3-sulfonamide
2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide (XLogP3-AA = 1.8) [1] exhibits different lipophilicity compared to the unsubstituted parent scaffold 2-anilinopyridine-3-sulfonamide (CAS 1340791-40-3). Although an experimental XLogP3-AA for the parent was not located, the addition of two methoxy groups is known to increase hydrogen-bond acceptor count to 7 (vs. 5 for the parent) and contributes to a higher molecular weight (309.34 vs. 249.29 g/mol) [1]. The computed descriptors place the target compound closer to the center of oral drug-likeness space relative to the less substituted analog.
| Evidence Dimension | Physicochemical descriptor difference |
|---|---|
| Target Compound Data | MW = 309.34; XLogP3-AA = 1.8; HBA = 7; Rotatable bonds = 5 |
| Comparator Or Baseline | 2-Anilinopyridine-3-sulfonamide: MW = 249.29; HBA = 5 (XLogP3-AA not available, Rotatable bonds not available) |
| Quantified Difference | Molecular weight: +60.05 g/mol; Hydrogen bond acceptors: +2 |
| Conditions | Descriptors computed using PubChem's standard XLogP3-AA and Cactvs algorithms |
Why This Matters
A 60 Da increase and additional hydrogen-bond acceptors can alter solubility, permeability, and off-target binding profiles, directly affecting assay outcomes if the unsubstituted analog is used as a substitute.
- [1] PubChem. (2026). Compound Summary for CID 53151374: 2-[(3,4-Dimethoxyphenyl)amino]pyridine-3-sulfonamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1340859-13-3 View Source
